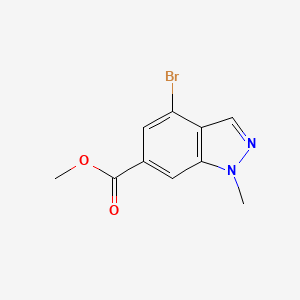Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
CAS No.: 1638759-79-1
Cat. No.: VC7119724
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.098
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1638759-79-1 |
|---|---|
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.098 |
| IUPAC Name | methyl 4-bromo-1-methylindazole-6-carboxylate |
| Standard InChI | InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3 |
| Standard InChI Key | OFWJGTGDYFQZLZ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s indazole core features a bicyclic structure with nitrogen atoms at positions 1 and 2. Substituents include:
-
Methyl group at position 1, which prevents isomerization and simplifies purification .
-
Bromine atom at position 4, enhancing electrophilicity for subsequent coupling reactions.
-
Methyl ester at position 6, serving as a protected carboxylic acid group for later derivatization .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 269.095 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 404.5 ± 40.0 °C at 760 mmHg |
| Flash Point | 198.4 ± 27.3 °C |
| LogP (Partition Coefficient) | 2.94 |
Synthesis Methodologies
Annulation Reaction
The synthesis begins with 2-fluoro-4-bromobenzaldehyde and methylhydrazine, which undergo cyclization to form 6-bromo-1-methylindazole . This step achieves an 85% yield under optimized conditions (100–110°C, 15–20 hours) , avoiding isomer formation due to the 1-methyl group’s steric hindrance.
Table 2: Optimization Parameters for Esterification
| Parameter | Range |
|---|---|
| Reaction Temperature | 100–110°C |
| Time | 15–20 hours |
| Yield | 78–82% |
Applications in Drug Discovery
Kinase Inhibitor Development
The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids, enabling attachment of aryl/heteroaryl groups critical for kinase binding. For example, derivatives of this compound have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) in preclinical studies .
Agrocheмical intermediates
The methyl ester serves as a precursor for herbicides via hydrolysis to the carboxylic acid, which is further modified to amides or sulfonamides .
| Precaution | Guideline |
|---|---|
| Personal Protection | Gloves, goggles, respirator |
| Ventilation | Use in fume hood |
| Storage | Cool, dry place away from oxidizers |
Analytical Characterization
Spectroscopic Methods
-
NMR: NMR (400 MHz, CDCl₃) shows a singlet at δ 3.95 (3H, ester methyl) and a doublet at δ 7.82 (1H, aromatic proton) .
-
Mass Spectrometry: ESI-MS m/z 269.0 [M+H]⁺, confirming molecular weight .
Industrial Scalability
Continuous flow reactors enhance production efficiency by maintaining precise temperature control and reducing reaction times . Pilot-scale batches (10 kg) demonstrate consistent yields of 80–82%, meeting Good Manufacturing Practice (GMP) standards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume